

# Advanced Application Note: Handling & Protocol for (R,R,R)-(+)-Ph-SKP

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## Compound of Interest

Compound Name: (R,R,R)-(+)-Ph-SKP

Cat. No.: B1494990

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## Executive Summary & Chemical Profile[1]

**(R,R,R)-(+)-Ph-SKP** is a privileged chiral bis(phosphine) ligand featuring a rigid spiro-ketal backbone. Unlike traditional binaphthyl-based ligands (e.g., BINAP), the SKP scaffold offers a unique combination of a wide bite angle and a deep chiral pocket, derived from its hexahydro-benzopyrano[3,2-d]xanthene core.

This ligand is critical for high-performance asymmetric catalysis, particularly in Palladium-catalyzed allylic substitutions, Gold(I)-catalyzed cyclopropanations, and Nickel-catalyzed hydroaminations. Its efficacy relies entirely on the integrity of the phosphorus centers; therefore, preventing oxidation to the phosphine oxide is the primary directive of this SOP.

## Physicochemical Identity Table[2]

Property	Specification
Common Name	(R,R,R)-(+)-Ph-SKP
CAS Number	1360823-43-3
IUPAC Name	(+)-1,13-Bis(diphenylphosphino)- (5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H- [1]benzopyrano[3,2-d]xanthene
Molecular Weight	660.72 g/mol
Appearance	White to off-white solid
Optical Rotation	(c=1.0, CHCl )
Air Stability	Low (Rapidly oxidizes in solution; slowly oxidizes in solid state)
Storage	< 4°C, under Argon/Nitrogen atmosphere

## Core Directive: The "Zero-Oxidation" Handling Protocol

The primary cause of catalytic failure with Ph-SKP is the inadvertent formation of the phosphine oxide species, which is catalytically dead or, worse, promotes racemic background reactions.

### A. Solid State Storage

- Primary Containment: Store the pure solid in a tightly sealed vial inside a secondary container (e.g., a jar with desiccant and oxygen scavenger) within a fridge set to 2–4°C.
- Glovebox Protocol (Recommended):
  - Bring the commercial bottle into the antechamber.
  - Cycle vacuum/refill (Argon) 3 times before opening the bottle.

- Weigh out aliquots inside the glovebox.
- If a glovebox is unavailable, use a Schlenk tube for storage and transfer.

## B. Solution Preparation (Schlenk Line Technique)

- Solvent Prep: Never use "bottled anhydrous" solvents directly. Solvents (DCM, THF, Toluene) must be freshly distilled or passed through an activated alumina column and degassed via freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 mins).
- Dissolution:
  - Flame-dry the reaction glassware under vacuum; refill with Argon.
  - Add **(R,R,R)-(+)-Ph-SKP** against a positive flow of Argon.
  - Add degassed solvent via syringe.
  - Visual Check: The solution should be clear. Cloudiness often indicates moisture ingress or partial oxidation.

## Application Protocol: Pd-Catalyzed Asymmetric Allylic Amination[1][2]

This protocol demonstrates the utility of **(R,R,R)-(+)-Ph-SKP** in the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts, a reaction where this ligand outperforms others due to its spiro-rigidity.

### Reagents & Stoichiometry[2]

- Substrate: MBH carbonate or acetate (1.0 equiv)
- Nucleophile: Aromatic amine (1.2 equiv)
- Pre-catalyst: [Pd(

-C

H

)Cl]

(1.0 mol%)

- Ligand: **(R,R,R)-(+)-Ph-SKP** (2.5 mol%)
- Base: K

CO

(aqueous or solid, depending on specific substrate)

- Solvent: DCM or THF (0.1 M concentration)

## Step-by-Step Workflow

- Catalyst Pre-formation (Critical Step):
  - In a glovebox or under Argon flow, charge a dried Schlenk tube with [Pd(  
-C  
H  
)]Cl]  
(0.01 mmol) and **(R,R,R)-(+)-Ph-SKP** (0.025 mmol).
  - Add anhydrous, degassed DCM (1.0 mL).
  - Stir at room temperature for 15–30 minutes.
  - Observation: The solution typically turns from pale yellow to a distinct bright yellow/orange, indicating the formation of the chiral Pd-SKP complex.
- Reaction Assembly:
  - Add the MBH substrate (1.0 mmol) to the catalyst solution.
  - Add the amine nucleophile (1.2 mmol).

- Add the base (e.g., 2.0 equiv K  
CO  
).
- Seal the vessel and stir at 25°C.
- Monitoring & Quench:
  - Monitor via TLC or LC-MS. High conversion is usually achieved within 12–24 hours.
  - Note: Do not filter the reaction mixture through Celite until the reaction is complete, as Celite can contain trapped oxygen/moisture if not pre-treated.

## Mechanistic Logic & Troubleshooting

### Why (R,R,R)-(+)-Ph-SKP?

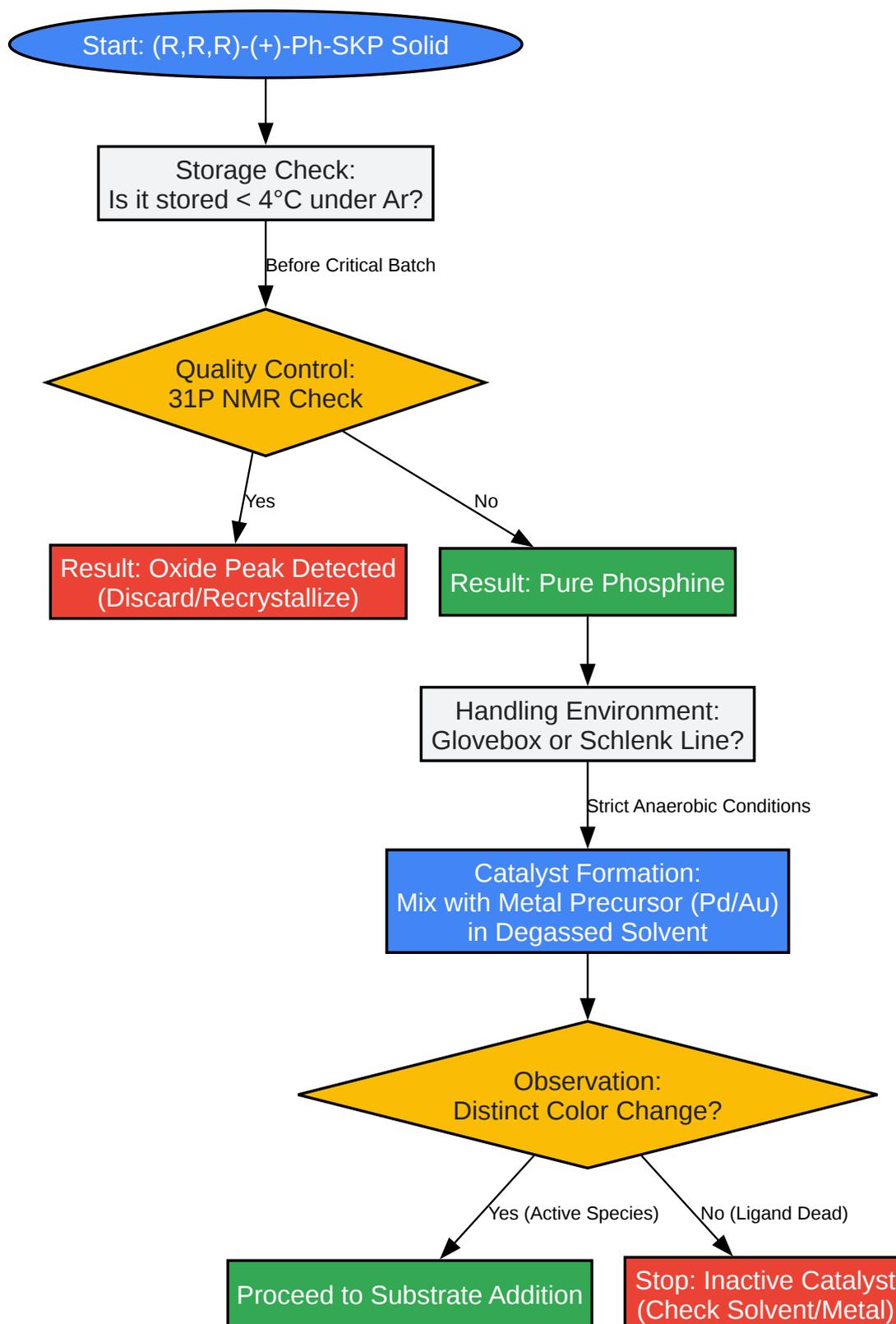
The "SKP" backbone provides a wide bite angle (~100°). In Pd-catalysis, a wider bite angle favors the reductive elimination step and tightens the chiral pocket around the metal center. The spiro-ketal rings prevent the phenyl groups on the phosphorus from rotating freely, locking them into a quadrant diagram that effectively shields two diagonal quadrants. This forces the incoming nucleophile to attack from a specific trajectory, resulting in high enantioselectivity (often >90% ee).

### Troubleshooting Matrix

Issue	Probable Cause	Corrective Action
Low Conversion	Oxidation of Ligand	Check Purity via P NMR (Oxide peak usually shifts downfield ~30-50 ppm). Use fresh ligand.
Low ee%	Temperature too high	Lower reaction temp to 0°C or -20°C.
Low ee%	Background Reaction	Ensure no unligated Pd is present. Increase Ligand: Pd ratio to 2.5:1 or 3:1.
Precipitate forms	Solvent incompatibility	Ph-SKP is lipophilic. Ensure solvent is DCM, THF, or Toluene. Avoid MeOH/Water for catalyst stock.

## Workflow Visualization

The following diagram illustrates the decision logic for handling Ph-SKP to ensure catalytic integrity.



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Figure 1: Decision logic for the storage, quality control, and activation of Ph-SKP ligands.

## References

- Ligand Identity & Physical Data: Fluorochem Product Sheet: **(R,R,R)-(+)-Ph-SKP**. Fluorochem. Retrieved October 26, 2023.
- Primary Application (Pd-Catalysis): Ding, K., et al.[1] "Palladium-Catalyzed Asymmetric Allylic Amination of Morita-Baylis-Hillman Adducts." [2][1] *Angewandte Chemie International Edition*, 2012, 51, 9276.[1] (Note: This seminal work establishes the SKP ligand class utility in allylic substitution).
- Ligand Class Review (Spiro Ligands): Zhou, Q.-L. "Privileged Chiral Ligands and Catalysts." [2] Wiley-VCH, 2011. (Comprehensive background on the spiro-biindane and spiro-ketal backbone rigidity).
- Commercial Availability & Safety: Strem Chemicals (Ascensus). "SKP Ligand Kit for Asymmetric-Allylic Amination." Catalog #96-2310.

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